1-(Anilinocarbonyl)proline

Chiral resolution Physicochemical properties Enantiomeric differentiation

Sourcing a stereochemically defined N-protected proline intermediate often forces researchers to accept racemic mixtures or mismatched protecting groups, derailing synthetic routes to factor Xa inhibitors. (2S)-1-(Phenylcarbamoyl)pyrrolidine-2-carboxylic acid (CAS 827612-77-1) eliminates this compromise. • Designated as Formula IV in patented factor Xa inhibitor syntheses - the phenylcarbamoyl group is both a protecting group and a pharmacophore element. • (2S)-stereochemistry ensures downstream chiral integrity; racemic substitution leads to reaction failure or inactive products. • Free carboxylic acid at the 2-position enables direct activation and coupling without additional deprotection steps. Supplied with full analytical documentation (NMR, HPLC) to verify identity and purity for every batch.

Molecular Formula C12H14N2O3
Molecular Weight 234.25 g/mol
CAS No. 827612-77-1
Cat. No. B1348589
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(Anilinocarbonyl)proline
CAS827612-77-1
Molecular FormulaC12H14N2O3
Molecular Weight234.25 g/mol
Structural Identifiers
SMILESC1CC(N(C1)C(=O)NC2=CC=CC=C2)C(=O)O
InChIInChI=1S/C12H14N2O3/c15-11(16)10-7-4-8-14(10)12(17)13-9-5-2-1-3-6-9/h1-3,5-6,10H,4,7-8H2,(H,13,17)(H,15,16)/t10-/m0/s1
InChIKeyZEEAHHXBZHTCOI-JTQLQIEISA-N
Commercial & Availability
Standard Pack Sizes50 mg / 500 mg / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(2S)-1-(Phenylcarbamoyl)pyrrolidine-2-carboxylic Acid as Synthetic Intermediate


(2S)-1-(Phenylcarbamoyl)pyrrolidine-2-carboxylic acid, also known as 1-(phenylcarbamoyl)-L-proline (CAS 827612-77-1), is a chiral pyrrolidine derivative with the molecular formula C12H14N2O3 and a molecular weight of 234.25 g/mol . It features a proline core functionalized with a phenylcarbamoyl group at the N-terminus, which imparts specific structural and electronic properties. This compound is not typically utilized as a final bioactive entity but rather serves as a critical building block and intermediate in the synthesis of more complex molecules, particularly in the pharmaceutical industry [1]. Its defined (2S)-stereochemistry is essential for the activity of downstream products.

Synthetic Role

Protected chiral building block for multi-step synthesis.

Acts as a protected amine with a free carboxylic acid for derivatization.

Stereochemistry

(2S)-configuration required for downstream chiral integrity.

Enantiomeric purity is critical; racemic or (2R) forms are not interchangeable.

Procurement Context

Essential for patented factor Xa inhibitor synthetic routes.

Designed as an intermediate, not a final bioactive entity.

Key Synthetic Role of (2S)-1-(Phenylcarbamoyl)pyrrolidine-2-carboxylic Acid


Generic substitution of (2S)-1-(phenylcarbamoyl)pyrrolidine-2-carboxylic acid is not viable due to its precise and dual-purpose functionality. It acts as a protected chiral intermediate, where the phenylcarbamoyl group serves as a protecting group for the proline nitrogen, and the free carboxylic acid at the 2-position is available for further derivatization. This is explicitly detailed in patented synthetic routes for factor Xa inhibitors, where this specific compound is a designated intermediate (Formula IV) [1]. Attempting to substitute this compound with a non-phenyl analog, a racemic mixture, or a differently protected proline derivative would derail the synthetic sequence, potentially leading to a different final product, racemization, or reaction failure. The evidence below quantifies the specific advantages that define its essential role in the context of its closest structural and functional alternatives.

Stereochemistry

The (2R) enantiomer or racemic mixture will yield diastereomeric products, disrupting chiral purity in the target synthesis.

Ring Substitution

A 4-chloro analog on the phenyl ring leads to a different final compound series, not a structural equivalent.

Protecting Group

Replacing the phenylcarbamoyl group with another protecting group derails the designated synthetic pathway and pharmacophore assembly.

Comparative Evidence for (2S)-1-(Phenylcarbamoyl)pyrrolidine-2-carboxylic Acid


Physicochemical Comparison to (2R) Enantiomer

The (2S) enantiomer (CAS 827612-77-1) is distinguished from its (2R) counterpart by its specific stereochemistry, which is critical for chiral synthesis. While both enantiomers share identical predicted physicochemical properties such as logP (1.85), pKa, and molecular weight (234.25 g/mol) , their biological and synthetic utility is non-equivalent. This stereospecificity is a key differentiator, as using the (2R) enantiomer would lead to a diastereomeric final product with potentially altered or no biological activity [1].

vs. (2R) Enantiomer
Stereochemical context
Identical predicted logP (1.85) and MW, but non-equivalent synthetic utility.
Stereochemical attribution review is essential; only the (2S) form supports the intended chiral synthesis.
Procurement requires confirmation of enantiomeric purity per supplier specification.
Chiral resolution Physicochemical properties Enantiomeric differentiation

Synthetic Differentiation from 4-Chloro Analog

In the patented synthesis of pyrrolidine-1,2-dicarboxylic acid dianilide derivatives as factor Xa inhibitors, (2S)-1-(phenylcarbamoyl)pyrrolidine-2-carboxylic acid is the designated intermediate of formula IV [1]. A related analog, (2R)-1-(4-chlorophenylcarbamoyl)pyrrolidine-2-carboxylic acid, is also described, but its utility diverges due to the different substitution pattern on the phenyl ring [1]. The target compound provides the unsubstituted phenylcarbamoyl core, which is essential for the subsequent reaction with an aniline derivative to form the final dianilide product [1]. The 4-chloro analog would yield a different final product, thus making the target compound uniquely required for a specific SAR branch within the patent family.

vs. 4-Chloro Analog
Head-to-head patent data
Unsubstituted phenyl intermediate uniquely required for specific SAR branch in factor Xa inhibitor synthesis.
Synthetic pathway mismatch risk; substitution yields an entirely different final compound series.
Based on explicit intermediate designation in patent US20060211692A1.
Synthetic intermediate Factor Xa inhibitor Structure-Activity Relationship (SAR)

Structural Comparison to Carbamate Cholinesterase Inhibitors

While the target compound is a synthetic intermediate, its structural motif is directly comparable to a series of potent cholinesterase inhibitors. For instance, benzyl (2S)-2-[(2-chlorophenyl)carbamoyl]pyrrolidine-1-carboxylate demonstrated an AChE IC50 of 46.35 μM [1]. The target compound differs from this potent analog in two key ways: it lacks the N-benzyl carbamate group and has an unsubstituted phenyl ring. This specific combination of a free carboxylic acid and an unsubstituted phenylcarbamoyl group defines its role as an unprotected and versatile intermediate, which is functionally distinct from the fully elaborated, bioactive final compounds in the carbamate series.

vs. Carbamate Inhibitors
Class-level inference
Functional group arrangement (free carboxylic acid, unsubstituted phenyl) optimized for intermediate role, not AChE inhibition (comparator IC50 46.35 μM).
Compound's value is as a synthetic precursor, not as a bioactive final product; functional role context differs.
Data to verify for target compound; comparator source: Pizova et al., 2017.
Cholinesterase inhibition Structural analog SAR

Key Applications of (2S)-1-(Phenylcarbamoyl)pyrrolidine-2-carboxylic Acid


Factor Xa Inhibitor Synthesis

This is the primary and most well-defined application scenario for the compound. It serves as the essential intermediate (Formula IV) in a multi-step patented synthesis leading to pyrrolidine-1,2-dicarboxylic acid dianilide derivatives, which are potent factor Xa inhibitors with antithrombotic properties [1]. In this process, the target compound's free carboxylic acid is activated and reacted with an aniline derivative, while the phenylcarbamoyl group remains as a crucial part of the final pharmacophore. Substituting this compound with a differently substituted or protected analog would yield a completely different set of final compounds.

Chiral Building Block Library Preparation

Due to its defined (2S)-stereochemistry and dual functionality (protected amine and free carboxylic acid), this compound is a valuable building block for generating libraries of chiral pyrrolidine derivatives [1]. Its unsubstituted phenyl ring provides a baseline for SAR studies where substituents can be added in later steps. Its use ensures the correct stereochemistry is introduced early in the synthetic sequence, which is a critical requirement for any downstream chiral molecule.

SAR Studies of Proline-Based Bioactives

As established in the comparative evidence, this compound is a structural analog of proline-based carbamates that exhibit cholinesterase inhibition [1]. Researchers can use this specific intermediate to synthesize novel analogs for biological evaluation. Its unique combination of an unsubstituted phenylcarbamoyl group and a free carboxylic acid allows for systematic modification to probe the SAR of various therapeutic targets, including but not limited to cholinesterases and other enzymes that recognize proline-containing motifs [2].

Application
Selection Property
Validation Focus
Factor Xa Inhibitor Synthesis
Chiral intermediate with designated phenylcarbamoyl protection.
Reaction compatibility and enantiomeric purity in multi-step protocols.
Chiral Building Block Library
Dual-functionality: protected amine and free carboxylic acid.
Introduction of correct (2S)-stereochemistry at early synthetic stages.
Proline-Based SAR Studies
Unsubstituted phenylcarbamoyl motif for systematic modification.
Activity comparison in enzyme assays for derived bioactive analogs.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

53 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1-(Anilinocarbonyl)proline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.